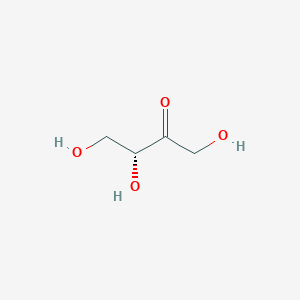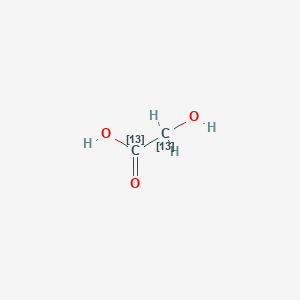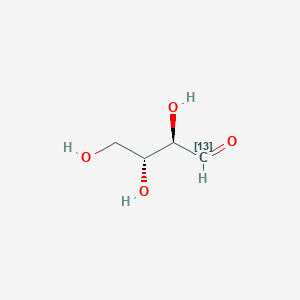
D-Erythrulose
Vue d'ensemble
Description
D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C4H8O4 . It has one ketone group and so is part of the ketose family . It is used in some self-tanning cosmetics, generally combined with dihydroxyacetone (DHA) .
Synthesis Analysis
D-Erythrulose can be synthesized through a formaldehyde assimilation cycle in Escherichia coli . This process leverages a promiscuous dihydroxyacetone phosphate-dependent aldolase as a key enzyme . The cycle is highly energy-efficient and holds the potential for high bioproduct yields .Molecular Structure Analysis
The molecular formula of D-Erythrulose is C4H8O4 . It has a molecular weight of 120.104 g/mol . The structure includes a total of 15 bonds, with 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .Chemical Reactions Analysis
D-Erythrulose can undergo enzymatic reduction with the concomitant conversion of NADH to NAD+ . It can also undergo carbonyl migrations and epimerizations .Physical And Chemical Properties Analysis
D-Erythrulose has a density of 1.4±0.1 g/cm3, a boiling point of 349.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Formation and Early Studies
- D-Erythrulose was initially produced through the hydrolysis of diazo-ketone, a compound obtained by condensing diazo-methane with acetone-d-glyceric acid chloride. This foundational work laid the groundwork for further exploration into the compound's properties and applications (Iwadare, 1939).
Metabolic Pathways in Microorganisms
- Research on D-Erythrulose metabolism in microorganisms like Alcaligenes faecalis revealed its potential significance in biological processes. This study was part of the broader investigation into the metabolism of tetroses in microorganisms, providing insights into the biological roles of such sugars (Hiatt & Horecker, 1956).
Analytical Methods for D-Erythrulose
- Methods for the enzymatic and colorimetric determinations of D-Erythrulose have been developed, which are crucial for quantitative analysis in various scientific contexts. These methods are significant for their simplicity, rapidity, and sensitivity, allowing for the reproducible detection of D-Erythrulose in different samples (Morii et al., 1985).
Chemical Synthesis and Applications
- D-Erythrulose derivatives have been shown to undergo highly stereoselective reactions, making them useful as chiral synthons in the synthesis of complex, polyoxygenated molecules. This research demonstrates the utility of D-Erythrulose derivatives in organic synthesis, particularly in the creation of pharmacologically active compounds (Murga et al., 2002).
Role in Enzyme Activity
- The enzyme D-erythrulose reductase, isolated from beef liver, has been studied for its role in the reduction of D-erythrulose, highlighting the enzymatic pathways involving this sugar. Such studies are critical for understanding the metabolic functions of D-Erythrulose in animal organs (Uehara & Hosomi, 1982).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420085 | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Erythrulose | |
CAS RN |
496-55-9 | |
| Record name | D-Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)

